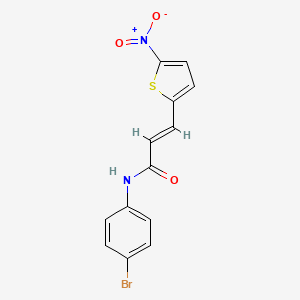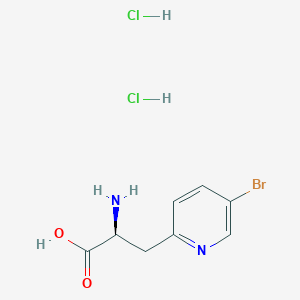![molecular formula C19H14N2O2S2 B2724588 (3Z)-1-methyl-3-[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one CAS No. 306280-04-6](/img/structure/B2724588.png)
(3Z)-1-methyl-3-[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3Z)-1-methyl-3-[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C19H14N2O2S2 and its molecular weight is 366.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
A study conducted by Nikalje, Ansari, Bari, and Ugale (2015) explored the synthesis and biological activity of thiazolidin‐4‐one derivatives, which share a similar structure to the compound . They designed and synthesized these derivatives using a microwave-assisted synthetic protocol. The study evaluated their central nervous system (CNS) depressant and anticonvulsant activities in mice, finding good CNS depressant activity and protection in maximal electroshock seizure tests, indicative of their ability to inhibit seizure spread (Nikalje et al., 2015).
Antimicrobial Activity
Basavarajaiah and Mruthyunjayaswamy (2010) synthesized derivatives using (3Z)-1-methyl-3-[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one as a base structure and screened them for their antimicrobial activities. The study showed that these compounds exhibit promising antimicrobial properties (Basavarajaiah & Mruthyunjayaswamy, 2010).
Antitumor and Antioxidant Activities
Aly, Brown, Abdel‐Aziz, Abuo-Rahma, Radwan, Ramadan, and Gamal-Eldeen (2012) researched the synthesis of 1,3-thiazolidin-5-ylidene derivatives, focusing on their antitumor and antioxidant activities. They found that one derivative exhibited moderate antiproliferative in vitro activity against specific human tumor cell lines and effective antioxidant activity compared to ascorbic acid (Aly et al., 2012).
Anticancer Activity
Holota, Kryshchyshyn, Derkach, Trufin, Demchuk, Gzella, Grellier, and Lesyk (2019) synthesized a series of thiazolidinone derivatives and evaluated them for trypanocidal activity as well as anticancer activity. Some of these compounds showed promising results in inhibiting growth of parasites and human tumor cell lines (Holota et al., 2019).
Antitubercular and Antimalarial Agents
Akhaja and Raval (2012) designed and synthesized a series of derivatives with potential antitubercular and antimalarial activity. Their study highlights the versatility of these compounds in addressing multiple infectious diseases (Akhaja & Raval, 2012).
properties
IUPAC Name |
(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S2/c1-11-7-9-12(10-8-11)21-18(23)16(25-19(21)24)15-13-5-3-4-6-14(13)20(2)17(15)22/h3-10H,1-2H3/b16-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEXDNAZZUINOG-NXVVXOECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

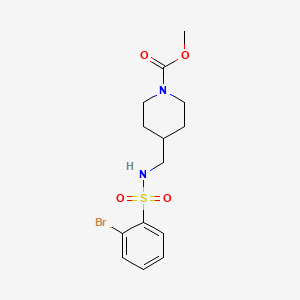
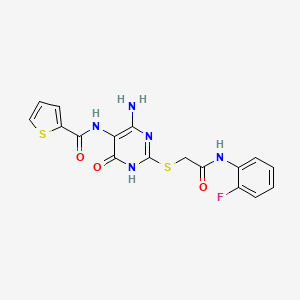
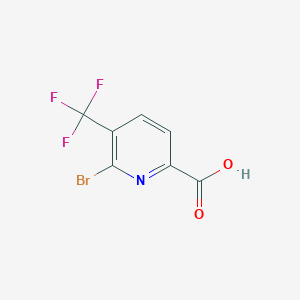
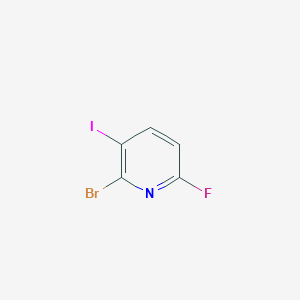
![2-(8-oxo-7-(phenylsulfonyl)-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2724513.png)
![9-Phenylmethoxycarbonyl-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B2724514.png)
![N-(4-ethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2724518.png)


![(Z)-ethyl 2-((5-nitrofuran-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2724521.png)
![(1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)acetic acid](/img/structure/B2724522.png)

